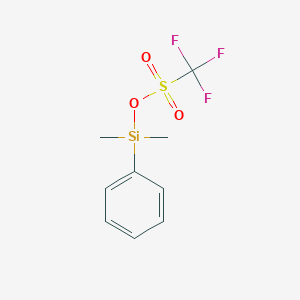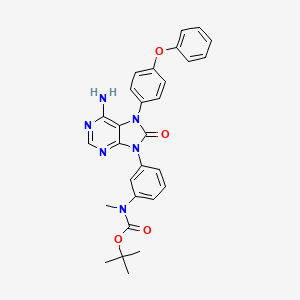
3,4-Difluorophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Difluorophthalic acid is an organic compound with the molecular formula C8H4F2O4 It is a derivative of phthalic acid where two hydrogen atoms on the aromatic ring are replaced by fluorine atoms at the 3 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Difluorophthalic acid can be synthesized through several methods. One common approach involves the decarboxylation of 4,5-difluorophthalic anhydride or 4,5-difluorophthalic acid. This reaction is typically conducted in solvents like N-methyl-2-pyrrolidone or dimethyl acetamide, using catalysts such as copper, copper oxide, or copper salts . Another method involves the fluorination of phthalic acid derivatives using reagents like sulfuryl fluoride and Me4NF .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using high-pressure reaction vessels and specialized fluorinating agents. The process is designed to maximize yield and purity while minimizing the production of by-products. The use of advanced catalysts and optimized reaction conditions ensures efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Difluorophthalic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield difluorobenzene derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include difluorobenzene derivatives, quinones, and various substituted phthalic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,4-Difluorophthalic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 3,4-Difluorophthalic acid and its derivatives involves interactions with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzyme activity, disruption of cellular processes, and modulation of receptor functions. The exact pathways and targets depend on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Difluorophthalic acid
- 3,4-Difluorobenzoic acid
- 2,3-Difluorophthalic acid
Uniqueness
3,4-Difluorophthalic acid is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and physical properties. Compared to other difluorinated phthalic acids, it offers distinct advantages in terms of stability and reactivity, making it a valuable compound in various chemical and industrial applications .
Propriétés
Formule moléculaire |
C8H4F2O4 |
|---|---|
Poids moléculaire |
202.11 g/mol |
Nom IUPAC |
3,4-difluorophthalic acid |
InChI |
InChI=1S/C8H4F2O4/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h1-2H,(H,11,12)(H,13,14) |
Clé InChI |
RMMMGBXGXJSZSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(=O)O)C(=O)O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(benzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B8464147.png)


![Methyl 3-[5-(2-amino-4-pyridyl)-2-ethyl-1,3-thiazol-4-YL]benzoate](/img/structure/B8464164.png)







